2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Übersicht

Beschreibung

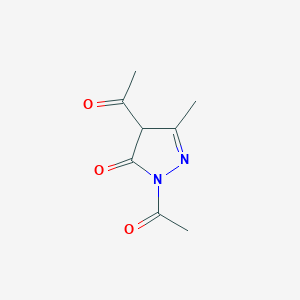

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through several methods. One common approach involves the reaction of acetylacetone with hydrazine hydrate under acidic conditions . The reaction typically proceeds as follows:

- Mix acetylacetone and hydrazine hydrate in a suitable solvent such as ethanol.

- Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazolone derivatives with additional oxygen-containing functional groups.

Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

Substitution: Various substituted pyrazolones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial properties. A study conducted by researchers at the University of Karachi evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) in the range of 32 to 64 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using animal models. The results indicated a reduction in paw edema in rats treated with this compound compared to control groups. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Biochemistry

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A detailed kinetic analysis revealed that it acts as a competitive inhibitor with an IC50 value of approximately 15 µM .

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its ability to form adducts with specific amino acids makes it valuable for labeling proteins in mass spectrometry experiments. This application was highlighted in a study focusing on protein profiling in cancer cells .

Materials Science

Synthesis of Novel Polymers

The compound serves as a precursor in the synthesis of novel polymers with potential applications in drug delivery systems. Researchers have successfully incorporated it into polymer matrices to enhance the release profiles of encapsulated drugs. A notable example is its use in creating biodegradable polymers that release anti-cancer agents over extended periods .

Case Studies

| Study | Application | Findings |

|---|---|---|

| University of Karachi | Antimicrobial | Effective against Staphylococcus aureus and E. coli with MICs of 32–64 µg/mL. |

| Journal of Medicinal Chemistry | Anti-inflammatory | Reduced paw edema in rats; inhibited TNF-alpha and IL-6. |

| Proteomics Study | Enzyme Inhibition | Competitive inhibitor of COX enzymes with an IC50 of 15 µM. |

| Polymer Research | Drug Delivery | Developed biodegradable polymers for sustained drug release. |

Wirkmechanismus

The mechanism of action of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For example, it has been shown to regulate the TGF-β/SMAD signaling pathway, which plays a crucial role in cellular processes such as fibrosis . The compound can inhibit the nuclear translocation of SMAD proteins, thereby modulating gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

Norphenazone: Known for its analgesic and anti-inflammatory properties.

Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS).

3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a developer in photographic processes.

These compounds share structural similarities with this compound but differ in their specific applications and biological activities.

Biologische Aktivität

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 383146-86-9) is a chemical compound with notable biological activities. Its molecular formula is CHNO, and it has a molecular weight of 182.18 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of acetylacetone with hydrazine hydrate under acidic conditions. The general procedure includes mixing acetylacetone and hydrazine in a solvent like ethanol, adding an acid catalyst (e.g., hydrochloric acid), and heating the mixture under reflux .

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Can yield pyrazolone derivatives.

- Reduction : Can produce hydrazine derivatives.

- Substitution : Involves nucleophilic substitution with various reagents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antifibrotic Effects

Studies have shown that this compound can regulate the TGF-β/SMAD signaling pathway, which is crucial in fibrosis development. This regulation suggests potential applications in treating fibrotic diseases.

Antimicrobial Activity

A study evaluated the antibacterial properties of related pyrazolone derivatives against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli using an agar diffusion method .

| Compound Code | R Group | S. aureus (mm) | E. coli (mm) |

|---|---|---|---|

| 4a | 2-F | 13 | 12 |

| 4b | 3-Cl | 16 | 11 |

| 4c | 3-Br | 18 | 16 |

| ... | ... | ... | ... |

| Standard | Penicillin | 22 | 24 |

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging method. Some derivatives showed significant antioxidant activity, although most had IC50 values near 10 µg/mL, indicating moderate effectiveness .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of synthesized compounds have been conducted using human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay revealed varying degrees of cytotoxicity among different derivatives, suggesting potential for development as anticancer agents .

Eigenschaften

IUPAC Name |

2,4-diacetyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-7(5(2)11)8(13)10(9-4)6(3)12/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDXBXLUNRVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377094 | |

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383146-86-9 | |

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.